4-Acetyl-2-fluorophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate
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Overview
Description
4-ACETYL-2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-ACETYL-2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrimidine structure, followed by the introduction of the acetyl, fluorophenyl, chlorophenyl, and methanesulfonyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ACETYL-2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyl, fluorophenyl, chlorophenyl, and methanesulfonyl groups contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. The uniqueness of 4-ACETYL-2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds may include:
- Pyrimidine derivatives with different halogen substitutions.
- Compounds with varying sulfonyl groups.
- Derivatives with alternative acetyl or phenyl modifications.
This detailed article provides a comprehensive overview of 4-ACETYL-2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H14ClFN2O5S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(4-acetyl-2-fluorophenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H14ClFN2O5S/c1-12(25)14-7-8-17(16(22)9-14)29-19(26)18-15(21)10-23-20(24-18)30(27,28)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
JMWUEWVPTCBKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)F |
Origin of Product |
United States |
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